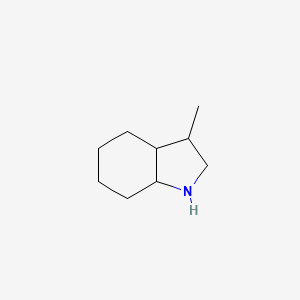

3-methyl-octahydro-1H-indole

Description

Contextualization within Indole (B1671886) Alkaloid Research

Indole alkaloids represent a large and diverse family of natural products, with thousands of compounds identified from various sources, including plants, fungi, and marine organisms. nih.govmdpi.commdpi.com Many of these alkaloids exhibit potent biological activities, such as anticancer, antimicrobial, and antidepressant properties. nih.govmdpi.com The octahydro-1H-indole core is a recurring structural motif in a number of these complex natural products. The study of simpler, substituted octahydroindoles like 3-methyl-octahydro-1H-indole provides valuable insights into the conformational preferences and reactivity of this core structure, which can be extrapolated to understand the behavior of more complex indole alkaloids.

Significance of the Octahydroindole Core Structure in Chemical Biology

The octahydroindole scaffold is of considerable importance in chemical biology and medicinal chemistry. ontosight.ai Its rigid, three-dimensional structure makes it an attractive template for the design of novel therapeutic agents. By incorporating the octahydroindole core, chemists can create molecules with well-defined spatial arrangements of functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors. ontosight.ainih.gov The saturated nature of the ring system also imparts greater metabolic stability compared to its aromatic indole counterparts. chemshuttle.com Furthermore, the octahydroindole framework can serve as a synthetic intermediate for the construction of more complex, biologically active molecules. ontosight.airesearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-7-6-10-9-5-3-2-4-8(7)9/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJGZUQXRFHPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2C1CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Methyl Octahydro 1h Indole

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a primary and direct route for the synthesis of 3-methyl-octahydro-1H-indole, typically starting from an unsaturated indole (B1671886) precursor. This method involves the reduction of the aromatic and heterocyclic rings of the indole system.

Reduction of Indole Precursors (e.g., 3-methylindole)

The complete hydrogenation of 3-methylindole (B30407), also known as skatole, is a common method to produce this compound. nih.govacs.org This transformation requires breaking the aromaticity of both the benzene (B151609) and pyrrole (B145914) rings, a process that necessitates the use of effective catalyst systems and specific reaction conditions. The N-Boc protected form of 3-methylindole has also been utilized as a model substrate in studies aimed at achieving complete hydrogenation. nih.govacs.org

In some synthetic routes, indole-3-carboxaldehyde (B46971) derivatives are first reduced to 3-methylindole, which can then undergo further hydrogenation. google.com This initial reduction of the aldehyde group can be achieved using various catalysts, including lithium aluminum hydride or, more economically, copper or copper oxide-based catalysts. google.com

Role of Catalyst Systems (e.g., Pd/C, Raney Nickel, Pt) and Conditions

The choice of catalyst and reaction conditions is paramount in the hydrogenation of 3-methylindole to its perhydrogenated derivative. Common heterogeneous catalysts employed for this purpose include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts.

These reactions are typically conducted under high pressures of hydrogen gas, often ranging from 50 to 100 atmospheres. Temperature also plays a critical role, with studies showing that full hydrogenation can be achieved at elevated temperatures. For instance, a Pt/Al₂O₃ catalyst has been used to facilitate the complete hydrogenation of 1-methyl-indole to octahydro-1-methyl-indole at 200°C under 50 bar of H₂. A study using 5 wt% Pd/C in ethanol (B145695) at 80°C and high pressure resulted in a 78% conversion of 3-methylindole after 12 hours. To minimize side reactions like N-methylation, acidic conditions, often achieved by adding acetic acid, are sometimes employed.

Ruthenium-based catalysts have also emerged as powerful tools for the complete hydrogenation of indoles. nih.govacs.org A dual-catalysis strategy using a ruthenium N-heterocyclic carbene (NHC) complex has been developed. nih.govacs.org This system can function as both a homogeneous and heterogeneous catalyst. In a typical procedure, the reaction is first run at room temperature under 100 bar of H₂, and then the temperature is increased to 100°C to promote the formation of Ru nanoparticles, which continue the hydrogenation process. nih.govacs.org

Stereochemical Control in Hydrogenation Reactions

The hydrogenation of 3-methylindole results in a product with multiple stereocenters, making stereochemical control a significant challenge and a key area of research. The final stereoisomeric composition of the this compound product is influenced by the catalyst, substrate, and reaction conditions.

Asymmetric hydrogenation techniques aim to produce specific enantiomers or diastereomers. The use of chiral catalysts is a primary strategy for achieving this. Chiral phosphoric acid catalysts, for example, have been employed for the enantioselective synthesis of (R)-3-methyl-octahydro-1H-indole, achieving a high enantiomeric excess.

Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have demonstrated high efficiency in the asymmetric hydrogenation of protected indoles, leading to chiral octahydroindoles. nih.govacs.org For the N-Boc-protected 3-methylindole, this catalytic system yielded the desired octahydroindole with a diastereomeric ratio of 87:13 and an enantiomeric ratio of 95:5 for the major diastereomer. acs.org Further optimization of conditions, including the use of additives like 4 Å molecular sieves and solvents such as n-hexane, has been explored to enhance both yield and stereoselectivity. nih.govacs.org

Stereodivergent synthesis offers another layer of control, allowing for the generation of different stereoisomers from a common precursor by varying the reduction conditions. For instance, in related hexahydroindole systems, ionic reduction conditions can lead to a trans-ring fused product, while a catalytic hydrogenation process can yield the cis-ring fused lactam. researchgate.net

Cyclization Methodologies

In addition to the direct hydrogenation of indole precursors, cyclization reactions provide alternative synthetic routes to the octahydroindole core structure. These methods build the bicyclic system from acyclic or monocyclic precursors.

Reductive Amination Strategies for Bicyclic Systems

Reductive amination is a powerful reaction for forming carbon-nitrogen bonds and can be applied to construct bicyclic systems like octahydroindoles. This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com

In the context of synthesizing octahydroindole frameworks, a double reductive amination of a dicarbonyl compound can be a key step. For example, a short synthetic route to 3a-(o-nitrophenyl)octahydroindol-4-ones employs the ozonolysis of an allyl-substituted cyclohexanedione derivative, followed by a double reductive amination to form the bicyclic indole precursor. researchgate.net While direct examples for this compound are less common in the reviewed literature, the strategy is well-established for constructing the core octahydroindole skeleton. google.comnih.gov The general principle involves a precursor containing both a carbonyl group and a suitably positioned amine or amine precursor, which upon intramolecular reaction and reduction, yields the desired bicyclic structure. youtube.com

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has become a prominent tool in organic synthesis for the formation of cyclic compounds, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.org This reaction utilizes metal catalysts, most notably those based on ruthenium, to form a new carbon-carbon double bond within a molecule containing two terminal alkenes, with the concurrent release of ethylene (B1197577) gas. wikipedia.orgorganic-chemistry.org

The synthesis of octahydroindoles can be achieved through RCM of a suitably substituted precursor, often a di-allylated proline or a similar nitrogen-containing diene. grafiati.com The resulting unsaturated bicyclic system can then be hydrogenated to afford the saturated octahydroindole. While the literature provides examples of RCM being used to create various substituted octahydroindoles, specific applications for the direct synthesis of this compound are not extensively detailed in the provided search results. However, the general applicability of RCM for creating the core bicyclic structure is well-documented for related systems. wikipedia.orgorganic-chemistry.orggrafiati.com The power of RCM lies in its functional group tolerance and its ability to form rings of various sizes, making it a versatile strategy for complex heterocyclic synthesis. wikipedia.org

Oxidative Cyclization Pathways

Oxidative cyclization represents a powerful strategy for the formation of the octahydroindole framework. These methods often involve the formation of a carbon-nitrogen bond in a key cyclization step, facilitated by an oxidizing agent.

One notable approach involves the iodine-catalyzed electrophilic substitution of suitable precursors. For instance, the use of iodine (I₂) as a catalyst can facilitate the cyclization of appropriate amine precursors to yield saturated indole derivatives. Studies have shown that iodine can be more effective than other Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), leading to higher yields. For example, reactions catalyzed by 10 mol% I₂ in acetonitrile (B52724) at 40°C for 5 hours have been reported to achieve yields greater than 95% for certain saturated indole derivatives.

Another oxidative pathway involves the use of hypervalent iodine reagents. An I(III)-catalyzed oxidative cyclization-migration tandem reaction has been developed, which can convert unactivated anilines into 3H-indoles using Selectfluor as the terminal oxidant. nih.gov This method is notable for its mild reaction conditions and tolerance of various functional groups, including pyridines and thiophenes. nih.gov The reaction can proceed with as little as 1 mol% of an iodoarene precatalyst. nih.gov While this specific methodology produces 3H-indoles, its principles of oxidative C-N bond formation are relevant to the broader goal of synthesizing related saturated systems.

The following table summarizes key parameters for iodine-catalyzed electrophilic substitution for synthesizing saturated indole derivatives:

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| I₂ | 10 mol% | MeCN | 40 | 5 | >95 |

| FeCl₃ | Not specified | Not specified | Not specified | Not specified | 67 |

Table 1: Comparison of Catalysts in Electrophilic Substitution for Saturated Indole Derivatives.

Adaptations of Classical Indole Syntheses

Classical named reactions for indole synthesis have been adapted to produce saturated derivatives like this compound. These modifications often involve using saturated starting materials or incorporating a reduction step.

Modified Fischer Indole Synthesis Protocols

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, traditionally involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. wikipedia.org For the synthesis of octahydroindoles, this method is modified by using a cyclohexanone (B45756) derivative as the carbonyl component.

Specifically, 3-methylcyclohexanone (B152366) can be reacted with phenylhydrazine under acidic conditions (e.g., HCl in ethanol) to form the corresponding hydrazone. This intermediate then undergoes a thermal rearrangement at elevated temperatures (e.g., 180°C) to yield this compound. While effective, this protocol can result in moderate yields, typically around 50-55%, with the formation of byproducts due to incomplete cyclization. The choice of acid catalyst is crucial, with Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid, as well as Lewis acids such as BF₃, ZnCl₂, and AlCl₃, being commonly employed. wikipedia.orgmdpi.com Recent advancements have also explored the use of Brønsted acidic ionic liquids as reusable and environmentally friendly catalyst-solvent systems. researchgate.net

Leuckart-Wallach Reaction Applications to Indole Derivatives

The Leuckart-Wallach reaction provides a method for the reductive amination of ketones to form amines, using ammonium (B1175870) formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent. wikipedia.orgambeed.com This reaction is typically performed at high temperatures. wikipedia.org

In the context of producing this compound, this reaction can be applied to a suitable bicyclic ketone precursor. For example, treating 3-methylbicyclo[4.3.0]nonan-8-one with ammonium formate at 200°C for 6 hours can yield the target tertiary amine. This method has been reported to achieve a yield of 70%, with purification by distillation necessary to remove formic acid byproducts. While the high temperatures and potential for side reactions can be drawbacks, modern modifications, such as microwave-assisted protocols, have been shown to accelerate the reaction and improve yields for certain indole derivatives. nih.gov

The following table outlines the parameters for the Leuckart-Wallach reaction to synthesize this compound:

| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 3-methylbicyclo[4.3.0]nonan-8-one | Ammonium formate | 200 | 6 | 70 |

Table 2: Leuckart-Wallach Reaction Parameters for the Synthesis of this compound.

Asymmetric Synthetic Routes

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in medicinal chemistry. Asymmetric synthesis aims to control the stereochemical outcome of the reaction, producing an enantiomerically enriched or diastereomerically pure product.

Chiral Catalyst-Mediated Enantioselective Synthesis

The use of chiral catalysts is a powerful strategy for achieving enantioselectivity. In recent years, chiral phosphoric acids have emerged as effective organocatalysts for a variety of asymmetric transformations. mdpi.comoaepublish.com For the synthesis of (R)-3-methyl-octahydro-1H-indole, a chiral phosphoric acid catalyst, such as TRIP, has been employed to achieve an enantiomeric excess (ee) of 92%. This approach, however, may have limitations regarding the scope of suitable ketone substrates.

Transition metal catalysis also offers numerous possibilities for enantioselective synthesis. chinesechemsoc.org For instance, ruthenium-N-heterocyclic carbene (NHC) complexes have been developed for the asymmetric, complete hydrogenation of protected indoles to yield chiral octahydroindoles. nih.gov One study demonstrated that using an N-Boc-protected 3-methyl-indole as a substrate with a Ru-NHC catalyst under hydrogen pressure could produce the desired octahydroindole with a diastereomeric ratio (dr) of 87:13 and an enantiomeric ratio (er) of 95:5. nih.gov Similarly, iridium complexes with chiral ligands, such as bisphosphine-thiourea ligands, have been successfully used for the asymmetric hydrogenation of unprotected indoles, affording a range of chiral indoline (B122111) derivatives in high yields and excellent stereoselectivities. chinesechemsoc.org

Diastereoselective Control in Multi-Step Syntheses

Controlling diastereoselectivity in multi-step syntheses is crucial for obtaining a single, desired stereoisomer of a complex molecule with multiple stereocenters. numberanalytics.com This can be achieved through various strategies, including the use of chiral auxiliaries, careful selection of reaction conditions, and the application of diastereoselective reactions. numberanalytics.com

In the synthesis of complex molecules containing the octahydroindole core, the relative stereochemistry of the substituents is critical. The stereochemical outcome of key bond-forming reactions can be influenced by factors such as the choice of catalyst, solvent, and temperature. numberanalytics.com For example, in the hydrogenation of 3-methylindole, the use of a palladium on carbon (Pd/C) catalyst has been suggested to favor the formation of the cis-fused isomer due to reduced steric hindrance during the adsorption of the substrate onto the catalyst surface.

Furthermore, intramolecular reactions, such as diastereoselective intramolecular aziridination, have been developed to create fused ring systems with high stereocontrol. acs.org While not directly applied to this compound in the cited literature, these methodologies demonstrate the potential for creating complex, stereochemically defined heterocyclic scaffolds that could be further elaborated to the target compound. The strategic placement of functional groups and the choice of cyclization precursors are key to guiding the diastereochemical outcome of such multi-step sequences.

Derivation from Complex Precursors

The synthesis of the this compound scaffold is a critical step in the total synthesis of various complex natural products, particularly alkaloids. In these synthetic routes, the octahydroindole core is often constructed from advanced, stereochemically rich precursors, leveraging existing ring systems and functionalities to achieve the desired architecture. This approach is particularly valuable in the synthesis of intricate alkaloid families like the crinine (B1220781) and phlegmarine (B1213893) types. tdx.catmdpi.com

One established strategy involves the modification of existing carbocyclic or heterocyclic systems. For instance, α-arylated cyclohexanones have proven to be effective precursors for the perhydroindoles required for synthesizing crinine-type alkaloids. mdpi.com A general representation of this strategy involves the reaction of an aryl lithium species with cyclohexene (B86901) oxide. The resulting alcohol is then oxidized to the corresponding ketone. This ketone can then undergo a series of transformations, including reductive amination, to form the octahydroindole ring system. mdpi.com

Another powerful method involves the cyclocondensation of stereochemically defined building blocks. A notable example is the reaction of (R)-phenylglycinol with stereoisomeric mixtures of 3-substituted 2-oxocyclohexaneacetates. This reaction proceeds with high stereoselectivity to yield tricyclic oxazoloindolone lactams. acs.org These complex intermediates serve as versatile platforms from which various enantiopure substituted octahydroindoles can be derived through straightforward chemical transformations. acs.org The inherent chirality of the phenylglycinol auxiliary allows for excellent stereocontrol during the formation of the indole core.

Furthermore, the synthesis of functionalized octahydroindoles related to Daphnyphyllum alkaloids has been achieved from highly substituted hexahydroindole precursors. thieme-connect.comresearchgate.net A stereodivergent approach can be employed, where the reduction of an enamide group within a hexahydroindole system under ionic conditions leads to a trans-fused octahydroindole product. In contrast, a catalytic hydrogenation process on the same precursor yields the cis-fused lactam, demonstrating how reaction conditions can dictate the stereochemical outcome from a single complex intermediate. researchgate.net

In the context of phlegmarine alkaloid synthesis, a unified methodology has been developed that allows access to various members of this family from a common, yet complex, precursor. tdx.cat This strategy highlights the use of stereodivergent hydrogenation routes to control the diastereoselectivity in key octahydroindole intermediates, showcasing the sophisticated use of complex precursors in natural product synthesis. tdx.cat

Below are tables detailing some of the research findings related to these synthetic strategies.

Table 1: Synthesis via α-Arylated Cyclohexanone Precursors

| Precursor | Reagents | Intermediate | Product | Notes | Ref |

| Aryl lithium & Cyclohexene Oxide | 1. BF₃·Et₂O2. Pyridinium chlorochromate (PCC) | α-Aryl-cyclohexanone | (±)-Octahydroindole derivative | Route to the crinane alkaloid core. mdpi.com | mdpi.com |

| 2-Allyl-2-(o-nitrophenyl)-1,3-cyclohexanedione | Multiple steps | 1-Methyl-3a-(o-nitrophenyl)octahydroindol-4-ol derivative | Azabicyclic ring system | Investigation into the preferred conformation of the product. researchgate.net | researchgate.net |

Table 2: Synthesis via Cyclocondensation and Complex Intermediates

| Precursor 1 | Precursor 2 | Key Intermediate | Product Class | Key Feature | Ref |

| (R)-Phenylglycinol | 3-Substituted 2-oxocyclohexaneacetate | Tricyclic oxazoloindolone lactam | Enantiopure 7-substituted octahydroindoles | Stereocontrolled formation from stereoisomeric mixtures. acs.org | acs.org |

| Ethylene acetal (B89532) of methyl 1-benzyl-3a-methyl-2,5-dioxo-2,3,3a,5,6-hexahydro-1H-3-indoleacetate | N/A | cis- or trans-ring fused lactam | trans-3-substituted-cis-3a-methyloctahydroindoles | Stereodivergent reduction based on reaction conditions (ionic vs. hydrogenation). researchgate.net | researchgate.net |

Reactivity and Derivatization Chemistry of 3 Methyl Octahydro 1h Indole

Oxidation Reactions and Functionalized Derivative Formation (e.g., oxindoles)

The oxidation of the 3-methyl-octahydro-1H-indole core can lead to the formation of various functionalized derivatives, most notably oxindoles. evitachem.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are capable of converting the indole (B1671886) ring into oxindole (B195798) structures. While specific studies on the direct oxidation of this compound to its corresponding oxindole are inferred from analogous systems, the transformation is a fundamental reaction for indole derivatives. ambeed.com

Another oxidative pathway involves dehydrogenation, where under catalytic conditions, the octahydroindole system can release hydrogen to revert to more aromatic indole structures. This process is often thermally driven and can be reversible, highlighting its potential in applications like liquid organic hydrogen carriers (LOHC). The methyl substitution on the ring is suggested to enhance the stability of the molecule compared to unsubstituted indoles, which can be advantageous in such cyclic processes.

The oxidation of indole derivatives is a critical transformation for accessing a variety of synthetically and pharmaceutically valuable nitrogen-containing compounds. researchgate.net For instance, the oxidation of C3-substituted indoles using reagents like oxone in an aqueous medium has been shown to yield C2-oxo products, or oxindoles. researchgate.net

Table 1: Oxidation Reactions of Indole Derivatives

| Reactant | Oxidizing Agent | Product | Reference |

| Indole Derivatives | Potassium Permanganate (KMnO₄) | Oxindoles | |

| C3-Substituted Indoles | Oxone/KBr | C2-Oxo Products | researchgate.net |

| Skatole (3-methylindole) | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1H-Indole-3-carboxaldehyde | ekb.eg |

This table summarizes common oxidation reactions of indole derivatives, providing examples of reagents and resulting products.

Reduction Reactions and Saturated Derivative Formation

The primary reduction pathway for the aromatic counterpart, 3-methylindole (B30407), to form this compound is through catalytic hydrogenation. This reaction is typically carried out using catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure. For instance, the use of a Pt/Al₂O₃ catalyst at 200°C and 50 bar of H₂ can achieve full hydrogenation. The thermodynamics of this reaction are such that hydrogenation is favored at lower temperatures (below 200°C), while dehydrogenation becomes dominant at temperatures above 250°C.

Furthermore, stereodivergent reduction methods have been developed for related hexahydroindole systems. researchgate.net For example, ionic reduction conditions can lead to trans-ring fused products, whereas catalytic hydrogenation can result in cis-ring fused lactams. researchgate.net These selective reductions are crucial for synthesizing specific stereoisomers, which can be important for their biological activity. researchgate.net

Table 2: Catalytic Systems for Hydrogenation of 3-Methylindole

| Catalyst | Conditions | Conversion/Yield | Reference |

| Pd/C (5 wt%) | 80°C, 12 hours, ethanol (B145695) | 78% conversion | |

| Pt/Al₂O₃ | 200°C, 50 bar H₂ | Full hydrogenation | |

| Raney Nickel | 50-100 atm H₂ | Not specified |

This table presents various catalytic systems used for the hydrogenation of 3-methylindole to its octahydro derivative, highlighting the conditions and efficiency of the reactions.

Electrophilic Substitution Reactions on the Octahydroindole System

The electron-rich nature of the indole ring system makes it highly susceptible to electrophilic substitution reactions. ambeed.combhu.ac.in For the fully saturated this compound, electrophilic attack would primarily target the nitrogen atom of the pyrrolidine (B122466) ring, given its basicity and the absence of the electron-rich aromatic pyrrole (B145914) ring. ontosight.ai However, for its unsaturated precursor, indole, electrophilic substitution predominantly occurs at the C3 position of the pyrrole ring. bhu.ac.in If the C3 position is already substituted, as in 3-methylindole, subsequent electrophilic attack may occur at other positions, such as C2 or on the benzene (B151609) ring. bhu.ac.in

Modern techniques, such as microflow reactors, have enabled precise control over these reactions, allowing for the rapid generation of electrophilic intermediates and subsequent nucleophilic substitution with high efficiency and minimal side reactions. For example, halogenating agents like PBr₃ can be used to form brominated intermediates, which can then react with various nucleophiles.

The general mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.combyjus.com The substituents on the aromatic ring play a crucial role in directing the position of the incoming electrophile (ortho, para, or meta) and in affecting the reaction rate (activating or deactivating). wikipedia.org

Formation of Complex Ring Systems and Spiro Compounds

The this compound scaffold serves as a valuable building block for the synthesis of more complex polycyclic and spirocyclic systems. nih.govresearchgate.net Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. nih.gov

One common strategy to form spiro-oxindoles involves the use of 3-alkylidene-oxindoles, which can be prepared from the olefination of isatins. nih.gov The octahydroindole moiety can be incorporated into these complex structures through various synthetic routes. For example, intramolecular cyclization of azomethine ylides, generated from the reaction of an isatin (B1672199) analogue with an appropriate amino acid derivative, can lead to the formation of complex spiro[indole-pyrrolidine] systems. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing highly substituted pyrrolidines with defined stereochemistry. nih.gov For instance, the reaction of chalcones with an azomethine ylide generated in situ from isatin and (2R)-octahydro-1H-indole-2-carboxylic acid has been used to synthesize novel spirooxindoles. mdpi.com Ring-closing metathesis (RCM) using Grubbs catalysts is another modern technique employed to form the bicyclic framework of octahydroindole from acyclic precursors, which can then be further elaborated into more complex systems.

Table 3: Synthesis of Spiro Compounds from Indole Derivatives

| Starting Materials | Key Reaction | Product Type | Reference |

| Isatin, 2-(methylamino)-N-phenyl-N-(prop-2-en-1-yl)acetamide | Intramolecular Cycloaddition of Azomethine Ylide | Octahydro-1′H-spiro[indole-3,2′-pyrrolo[2,3-c]pyrrole]‐2,6′‐dione | nih.gov |

| 1,2,3-Triazolyl Chalcones, Isatin, Octahydroindole-2-carboxylic acid | [3+2] Cycloaddition | Spirooxindoles | mdpi.com |

| Isatins, Arylamines, Acetylenedicarboxylates | Three-Component Reaction | Functionalized 3′-hydroxyspiro[indoline-3,5′-pyrroline]-2,2′-diones | researchgate.net |

This table highlights different synthetic strategies for constructing complex spiro compounds originating from indole-based starting materials.

Functionalization of the Octahydroindole Scaffold for Structure-Activity Relationship Studies

The functionalization of the this compound scaffold is a key strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. evitachem.comnih.gov By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired pharmacological effect. nih.gov

The indole nucleus is a "privileged" scaffold, meaning it is a common structural motif in many biologically active compounds. researchgate.net Derivatives of octahydro-1H-indole-2-carboxylic acid, for example, have been investigated for their potential to modulate neurotransmitter activity.

SAR studies on indole-based compounds have been crucial in the development of inhibitors for various biological targets, such as HIV-1 fusion. nih.gov In these studies, modifications to different positions of the indole ring, as well as the introduction of various substituents, have helped to define the role of shape, surface area, and molecular properties in determining biological activity. nih.gov For instance, the synthesis of a series of indole-3-glyoxamide derivatives with acidic substituents at different positions of the indole ring allowed for the optimization of their inhibitory activity against human nonpancreatic secretory phospholipase A2. acs.org

The synthesis of diverse libraries of functionalized indole derivatives is often achieved through multi-component reactions or by employing various catalytic systems to introduce functional groups at specific positions. researchgate.netopenmedicinalchemistryjournal.com These approaches provide efficient access to a wide range of analogues for biological screening and the elucidation of SAR.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like 3-methyl-octahydro-1H-indole. numberanalytics.comjchps.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), detailed information about the molecular framework can be obtained. jchps.comresearchgate.net

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., CH₃, CH₂, CH, C). For example, the methyl carbon would have a characteristic upfield chemical shift, while the carbons attached to the nitrogen atom would be shifted further downfield. rsc.org

The following table summarizes predicted and literature-reported chemical shifts for similar indole (B1671886) structures, which can serve as a reference for analyzing the spectra of this compound.

| Nucleus | Predicted Chemical Shift Range (ppm) | Reference Compound/Notes |

| ¹H | ||

| Ring Protons | 1.0 - 3.5 | General range for saturated heterocyclic systems. rsc.org |

| N-H Proton | 1.0 - 4.0 | Broad signal, position dependent on solvent and concentration. |

| C3-H Proton | 2.5 - 3.5 | Influenced by the methyl group and nitrogen atom. |

| CH₃ Protons | 0.9 - 1.2 | Typically a doublet. |

| ¹³C | ||

| CH₃ Carbon | 10 - 20 | Typical range for a methyl group on a saturated ring. rsc.org |

| Ring Carbons | 20 - 60 | Saturated carbons of the octahydroindole ring. rsc.org |

| C3 Carbon | 30 - 45 | Carbon bearing the methyl group. |

| C3a & C7a Carbons | 55 - 70 | Bridgehead carbons adjacent to the nitrogen. |

| C2 & C8 Carbons | 45 - 60 | Carbons directly bonded to the nitrogen atom. |

This table is illustrative and based on general principles and data for related compounds. Actual chemical shifts for this compound may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and functional groups. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy of this compound would reveal characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. nih.gov Key expected absorptions include:

N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. The exact position and shape can be influenced by hydrogen bonding.

C-H Stretch: Multiple sharp bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl group and the saturated ring system.

C-N Stretch: A band in the 1000-1250 cm⁻¹ region, which can sometimes be difficult to assign definitively due to coupling with other vibrations.

Raman Spectroscopy provides complementary information to IR spectroscopy. acs.orgbrad.ac.uk While both are based on molecular vibrations, the selection rules differ. researchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic bands for C-H and C-C bond vibrations within the saturated ring system. brad.ac.uk The analysis of both IR and Raman spectra can provide a more complete picture of the vibrational properties of the molecule. researchgate.net

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |

| CH₂ Bend (Scissoring) | 1440 - 1480 | 1440 - 1480 |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 |

| Ring Vibrations | Fingerprint Region (< 1500) | Fingerprint Region (< 1500) |

This table provides general expected ranges for the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. researchgate.net For saturated compounds like this compound, which lack extensive conjugation or chromophores, the UV-Vis spectrum is generally not as informative as it is for aromatic or highly unsaturated molecules. researchgate.net

Saturated amines typically exhibit weak absorptions in the far UV region, usually below 240 nm, corresponding to n → σ* transitions (excitation of a non-bonding electron on the nitrogen to an antibonding sigma orbital). The presence of the indole ring system, even in its saturated form, might lead to some absorption at the lower end of the conventional UV-Vis range. However, significant absorption bands in the 200-800 nm range are not expected for this compound itself. The technique might be more applicable for detecting impurities that do possess a chromophore.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.govnih.gov If a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography can provide precise information about bond lengths, bond angles, and the stereochemistry of the molecule. csic.esrsc.org This technique is invaluable for unambiguously establishing the relative and absolute configuration of the stereocenters within the octahydroindole framework. For instance, studies on related octahydroindole derivatives have utilized X-ray diffraction to confirm the stereochemistry at the ring junctions. nih.govnih.gov The crystal structure would reveal the puckering of the five- and six-membered rings and the spatial orientation of the methyl group.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, analyzing its purity, and resolving its different stereoisomers. rjpharmacognosy.ir

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of indole alkaloids and related compounds. ijpsonline.comresearchgate.netuniversiteitleiden.nl For a non-chromophoric compound like this compound, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary, as UV detection would be insensitive. longdom.org

A typical HPLC method for analyzing this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. rjpharmacognosy.irresearchgate.net The method would be optimized to achieve good peak shape and resolution from any potential impurities. HPLC can be used to determine the purity of a sample by quantifying the area of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Conditions for Indole Alkaloid Analysis |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture rjpharmacognosy.irresearchgate.net |

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min researchgate.net |

| Temperature | Ambient or controlled (e.g., 30-40 °C) researchgate.net |

This table outlines general HPLC parameters used for similar compounds; specific conditions would need to be developed for this compound.

Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers. Chiral separation techniques are crucial for determining the enantiomeric excess (ee) of a specific stereoisomer, which is particularly important in pharmaceutical applications where only one enantiomer may be active.

Chiral HPLC is the most common method for this purpose. This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers. The choice of the CSP and the mobile phase is critical for achieving separation. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. Gas chromatography (GC) on a chiral column can also be employed for the analysis of volatile derivatives.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 3-methyl-octahydro-1H-indole and its derivatives. These methods solve the Schrödinger equation for a many-electron system, providing a detailed picture of the molecule's electronic structure and energetics.

Molecular Structure Optimization and Conformational Analysis

The bicyclic framework of this compound, featuring a fusion of a six-membered and a five-membered ring, gives rise to multiple stereoisomers and conformers. DFT calculations are employed to determine the most stable three-dimensional arrangements of the atoms in the molecule. By optimizing the molecular geometry, researchers can identify the lowest energy conformers and predict their relative populations. For instance, computational studies have suggested that in catalytic hydrogenations to form this compound, the cis isomer is favored due to reduced steric hindrance during adsorption onto the catalyst surface.

The presence of three stereocenters in the octahydroindole core leads to a complex stereochemical landscape with various enantiomers and diastereomers possible. Theoretical calculations help in understanding the energetic differences between these stereoisomers, which is crucial for designing stereoselective syntheses.

Electronic Property Analysis (e.g., FMO, NLO)

The electronic properties of this compound are key to its reactivity and potential applications. Frontier Molecular Orbital (FMO) analysis, a component of DFT studies, examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons, providing insights into its reactivity in various chemical reactions.

Furthermore, computational methods can predict Non-Linear Optical (NLO) properties. For some indole (B1671886) derivatives, calculations have shown that they can possess significant NLO properties, with a β tensor value greater than that of urea (B33335), a standard NLO material. nih.gov This suggests potential applications in materials science and photonics.

Mechanistic Investigations through Computational Modeling of Reactions

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby understanding the step-by-step process of bond breaking and formation.

For example, the dehydrogenation of octahydro-1-methyl-indole, a closely related compound, has been shown through quantum chemical calculations to proceed via a stepwise mechanism involving dihydroindole intermediates. Similarly, in substitution reactions, computational models can explain how the rapid generation of electrophilic intermediates prevents unwanted side reactions like dimerization. These mechanistic insights are invaluable for optimizing reaction conditions and developing more efficient synthetic routes.

In Silico Spectroscopic Prediction (e.g., Computational NMR)

Computational methods can predict various spectroscopic properties of this compound, which aids in its characterization. For instance, computational Nuclear Magnetic Resonance (NMR) can predict the ¹H and ¹³C chemical shifts. hmdb.canp-mrd.org These predicted spectra can be compared with experimental data to confirm the structure and purity of the synthesized compound. For saturated indoles, methyl groups typically resonate at specific chemical shifts, and any significant deviation between predicted and experimental values could indicate the presence of impurities or an incorrect structural assignment.

Molecular Docking Studies of Interactions with Biological Targets

To explore the potential biological activity of this compound and its derivatives, molecular docking simulations are employed. researchgate.net This computational technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or a receptor. researchgate.net The indole ring system is known to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition.

Molecular docking studies can identify the key amino acid residues in the binding site of a protein that interact with the ligand. researchgate.net For instance, docking studies on indole derivatives have been used to investigate their potential as antimicrobial agents by predicting their binding affinity to enzymes like E. coli MurB and 14α-lanosterol demethylase. nih.gov The binding energy and the pattern of interactions obtained from these simulations provide a rational basis for designing new derivatives with improved biological activity. researchgate.net

Biological Interaction Mechanisms

The mechanisms through which octahydroindole-based compounds exert their effects are diverse, stemming from their ability to bind to and modulate the function of key proteins involved in physiological and pathological processes.

Derivatives of the octahydroindole scaffold have been developed as potent ligands for several G-protein coupled receptors (GPCRs), including serotonin (B10506) and glutamate (B1630785) receptors, which are critical targets in neuroscience.

Serotonin Receptors: The indole nucleus is a well-known pharmacophore for serotonin (5-HT) receptor ligands. nih.govwikipedia.org Derivatives incorporating this structure have shown affinity for various subtypes, including 5-HT1A and 5-HT2A. nih.gov Molecular modeling studies reveal that the primary interaction often involves a salt bridge formation between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) within the receptor. nih.gov Additional stability can be conferred through hydrogen bonds between functional groups on the ligand and specific amino acid residues like asparagine and tyrosine in the binding pocket. nih.gov The rigid octahydroindole core can serve to position these interacting moieties optimally.

Metabotropic Glutamate Receptor 5 (mGluR5): The mGluR5 receptor is a target for treating various central nervous system (CNS) disorders, including anxiety, pain, and addiction. nih.govnih.gov Several octahydroindole derivatives have been patented and investigated as mGluR5 antagonists. google.comgoogle.com These compounds are designed to block the receptor's activity, thereby modulating glutamatergic neurotransmission. For instance, (3aR, 4S, 7aS)-4-hydroxy-4-(m-tolylethynyl)octahydroindole derivatives have been identified as potent mGluR5 antagonists. google.com The development of such antagonists highlights the utility of the octahydroindole scaffold in creating novel CNS-active agents. nih.gov

| Receptor Target | Derivative Class | Type of Modulation | Key Interaction Mentioned | Reference |

|---|---|---|---|---|

| Serotonin 5-HT1A/5-HT2A | Indole derivatives | Ligand/Agonist | Salt bridge with Asp(3.32), Hydrogen bonds | nih.gov |

| mGluR5 | 4-Tolyl-ethynyl-octahydro-indole-1-ester derivatives | Antagonist | Modulation of glutamatergic activity | google.com |

The octahydroindole framework is a key component of several potent enzyme inhibitors. By acting as a rigid scaffold, it allows for the precise positioning of functional groups that interact with the active sites of enzymes, leading to their inhibition.

Angiotensin-Converting Enzyme (ACE) Inhibitors: The (2S,3aS,7aS)-octahydroindole-2-carboxylic acid moiety is the cornerstone of the highly successful ACE inhibitors Perindopril and Trandolapril. researchgate.net These drugs are used to treat hypertension. google.comnih.gov They function by mimicking the substrate of ACE, binding to the enzyme's active site with high affinity and blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. google.com

Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibitors: In the context of Alzheimer's disease, indole derivatives have been designed as multifunctional agents that can inhibit both cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). rsc.org Docking studies show that these compounds interact with key amino acids in the catalytic sites of the enzymes. For MAO enzymes, a propargylamine (B41283) moiety attached to the indole nitrogen was shown to position itself near the FAD cofactor, suggesting a mechanism of irreversible inhibition. rsc.org

5-Lipoxygenase (5-LOX) Inhibitors: Indole derivatives have also been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Certain derivatives show inhibitory potencies in the sub-micromolar range, making them potential candidates for treating inflammatory diseases. nih.gov

| Enzyme Target | Derivative Class/Drug | Therapeutic Area | Reference |

|---|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Perindopril, Trandolapril | Hypertension | researchgate.netgoogle.com |

| Cholinesterases (AChE, BuChE) | Indole-carbamate/urea derivatives | Alzheimer's Disease | rsc.org |

| Monoamine Oxidases (MAO-A, MAO-B) | Indole-propargylamine derivatives | Alzheimer's Disease, Depression | rsc.org |

| 5-Lipoxygenase (5-LOX) | Novel indole derivatives | Inflammatory Diseases | nih.gov |

The efficacy of octahydroindole-based molecules is determined by the specific non-covalent interactions they form with their biological targets. The indole ring system itself can engage in various binding interactions. While the core of this compound is saturated, its value lies in serving as a rigid anchor for substituents that can participate in these crucial interactions.

Hydrogen Bonding: This is a critical interaction for many ligands. For example, in serotonin receptor ligands, the indole NH group can act as a hydrogen bond donor, while attached functional groups (e.g., hydroxyls, carbonyls) can form hydrogen bonds with receptor residues. nih.gov

π-π Stacking: This interaction is common for derivatives that retain or reintroduce aromatic systems. These aromatic rings can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in the protein's binding site, contributing significantly to binding affinity.

Hydrophobic Effects: The carbocyclic portion of the octahydroindole scaffold is inherently lipophilic, promoting hydrophobic interactions with nonpolar pockets within a receptor or enzyme active site. The methyl group in this compound further enhances this lipophilicity.

Scaffold Potential in Chemical Biology

The octahydroindole skeleton is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them versatile starting points for drug discovery. nih.gov

The this compound structure serves as a crucial building block for synthesizing more complex molecules with a wide array of pharmacological activities. Its rigid bicyclic nature is particularly valuable for creating conformationally constrained peptidomimetics, which mimic the structure of peptide turns and can lead to enhanced stability and bioavailability. nih.gov Examples of therapeutic areas where octahydroindole derivatives have been successfully developed include:

Cardiovascular Disease: The ACE inhibitors Perindopril and Trandolapril are prominent examples. researchgate.net

Infectious Diseases: Indole derivatives have shown potential as antiviral, antimicrobial, and antifungal agents.

Oncology: Various indole-based compounds have been investigated for their anticancer properties.

Autoimmune Diseases: Indole carboxamide compounds have been developed as inhibitors of Bruton's tyrosine kinase (Btk), a key target in B-cell mediated autoimmune diseases.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. For octahydroindole derivatives, SAR studies have provided crucial insights into how structural modifications influence biological activity.

ACE Inhibitors: In the development of ACE inhibitors based on octahydroindole-2-carboxylic acid, extensive SAR studies were conducted. acs.org The stereochemistry at the three chiral centers of the (2S,3aS,7aS) isomer was found to be crucial for potent activity, as it mimics the L-proline residue of natural substrates. Modifications to the N-alkanoyl side chain were systematically explored to maximize binding affinity with the enzyme's active site. google.comacs.org

Multifunctional Alzheimer's Agents: For indole derivatives targeting enzymes in Alzheimer's disease, SAR studies revealed that placing a propargylamine moiety at the N1 position of the indole ring conferred potent MAO-B inhibition. rsc.org Meanwhile, a diethyl-carbamate or urea function at the 5 or 6 position provided cholinesterase inhibitory activity. The urea-based derivatives were also found to be more metabolically stable than their carbamate (B1207046) counterparts. rsc.org

These studies underscore the importance of the octahydroindole scaffold as a tunable platform. By systematically altering substituents and stereochemistry, chemists can fine-tune the pharmacological profile of the resulting molecules to achieve desired therapeutic effects.

Preclinical Investigations of Biological Activities (Focus on Mechanism and Potential)

The therapeutic potential of this compound and its derivatives has been explored in a variety of preclinical studies. These investigations have revealed a broad spectrum of biological activities, including antimicrobial, antiviral, neuroprotective, and cytotoxic effects. The unique structural features of the octahydroindole scaffold, combined with various substitutions, allow for interaction with a diverse range of biological targets, paving the way for the development of novel therapeutic agents.

Antimicrobial Activity Studies of Derivatives

Derivatives of the octahydroindole core structure have demonstrated significant antimicrobial properties. Research has shown that certain analogs can effectively inhibit the growth of various bacterial strains, suggesting potential applications in combating infections, especially those caused by resistant pathogens. For instance, studies on indole derivatives have highlighted their ability to act as antimicrobial agents. scirp.org

The mechanism of action is believed to involve the indole ring system, which can participate in various binding interactions with microbial enzymes and proteins, including hydrogen bonding and hydrophobic interactions. These interactions can disrupt essential biological pathways in microorganisms.

Recent studies have focused on the antimicrobial and antibiofilm effects of indole derivatives against extensively drug-resistant Acinetobacter baumannii. nih.gov Selected indole agents, such as 3-methylindole (B30407), have shown potent antimicrobial and antibiofilm activity. nih.gov These compounds have also exhibited synergistic antimicrobial effects when combined with conventional antibiotics against drug-resistant strains. nih.gov The mechanism is thought to involve the reduction in the expression of genes related to quorum sensing and biofilm formation. nih.gov

Furthermore, novel indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have been synthesized and evaluated for their antimicrobial activities against a panel of bacteria and fungi. turkjps.orgnih.gov These hybrid molecules have shown a broad spectrum of activity with significant minimum inhibitory concentration (MIC) values against strains like Staphylococcus aureus, MRSA, Escherichia coli, and Candida albicans. turkjps.orgnih.gov The promising activity of these derivatives suggests they could be lead compounds for the development of new antibacterial and antifungal agents. nih.gov

Table 1: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative | Target Microorganism | Activity/Mechanism | Reference |

|---|---|---|---|

| 3-methylindole | Acinetobacter baumannii | Potent antimicrobial and antibiofilm activity; synergistic with conventional antibiotics. | nih.gov |

| Indole-triazole derivative | S. aureus, MRSA, E. coli, C. albicans | Broad-spectrum antimicrobial activity; promising lead for new antibacterial and antifungal agents. | nih.gov |

| Indole-thiadiazole derivative | S. aureus, MRSA, E. coli, B. subtilis | Significant antibacterial activity. | turkjps.org |

Antiviral Activity Studies and Mechanism of Action

Indole derivatives have been recognized for their wide range of biological activities, including antiviral properties. Studies have shown that compounds structurally similar to this compound can significantly reduce the infectivity of viruses such as influenza. The mechanism of action is attributed to the ability of the indole core to interact with various biological receptors, suggesting its potential in the development of antiviral drugs.

Research into 1,2,3-triazole-containing derivatives of lupinine (B175516), which share structural similarities with functionalized octahydroindoles, has demonstrated their potential as virucidal agents against influenza viruses. mdpi.com These compounds were found to reduce the infectivity of the virus, likely by affecting extracellular virions. mdpi.com Molecular docking studies have suggested that these derivatives can bind to key viral proteins like hemagglutinin and neuraminidase, thereby inhibiting viral replication. mdpi.com The substitution pattern on the triazole ring was found to significantly influence the virucidal activity. mdpi.com

Furthermore, a specific indole-3-carboxylic acid derivative has been identified as a potent inhibitor of SARS-CoV-2 replication in vitro. actanaturae.ru This compound was found to completely inhibit viral replication and suppress the formation of syncytia induced by the viral spike protein. actanaturae.ru Its mechanism of action is also linked to its interferon-inducing activity. actanaturae.ru

Table 2: Antiviral Activity of Indole Derivatives

| Compound/Derivative | Target Virus | Mechanism of Action | Reference |

|---|---|---|---|

| Indole derivatives | Influenza virus | Interaction with biological receptors to reduce viral infectivity. | |

| 1,2,3-triazole-containing lupinine derivatives | Influenza A (H1N1, H3N2) | Virucidal agent affecting extracellular virions; binding to hemagglutinin and neuraminidase. | mdpi.com |

| Indole-3-carboxylic acid derivative | SARS-CoV-2 | Inhibition of viral replication, suppression of syncytium formation, interferon-inducing activity. | actanaturae.ru |

Neuroprotective Effects Research in Model Systems

The neuroprotective properties of indole derivatives have been well-documented. These compounds may exert their effects by acting as antioxidants and reducing oxidative stress in neuronal cells. Research on natural indole and β-carboline alkaloids has highlighted their potential in treating neurodegenerative conditions like Parkinson's disease. nih.gov The neuroprotective mechanisms of these compounds are often linked to their ability to combat oxidative stress and inhibit monoamine oxidase (MAO), key factors in the pathology of Parkinson's disease. nih.gov

Studies on extracts containing indole compounds have shown a protective effect against hydrogen peroxide-induced oxidative stress in neuronal cell lines, suggesting their potential in mitigating oxidative damage to neurons. mdpi.com This antioxidant activity is a key aspect of their neuroprotective potential. mdpi.com

Furthermore, specific indole derivatives have been investigated for their neuroprotective effects in models of antipsychotic-induced neurotoxicity. For instance, while not a direct derivative of this compound, the indole-based compound MDL 73,147EF, a potent 5-HT3 receptor antagonist, has been studied in models of haloperidol-induced effects, highlighting the diverse neurological applications of indole-containing structures. researchgate.net

Table 3: Neuroprotective Effects of Indole Derivatives

| Compound/Derivative Class | Model System | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| Indole derivatives | General neuronal cells | Antioxidant activity, reduction of oxidative stress. | |

| Natural indole and β-carboline alkaloids | Parkinson's disease models | Combatting oxidative stress, inhibition of monoamine oxidase (MAO). | nih.gov |

| Indole-containing extracts | Neuronal cell lines (PC12) | Protection against hydrogen peroxide-induced oxidative stress. | mdpi.com |

Cytotoxicity Mechanisms in Cell Lines

Several studies have investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. These compounds have shown promise in inducing apoptosis (programmed cell death) in human cancer cells, which is often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation. nih.gov

For example, a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized and evaluated for their cytotoxicity against liver, breast, and colon cancer cell lines. nih.gov Some of these compounds exhibited cytotoxic activity comparable to the reference drug 5-fluorouracil. nih.gov The most potent compound was observed to induce morphological features of apoptosis, such as condensed and fragmented nuclei, in a manner similar to the mitotic inhibitor paclitaxel. nih.gov

Other indole derivatives, such as pyrano[3,2-e]indoles, have also been evaluated for their antiproliferative activities. tandfonline.com While some showed weak cytotoxicity, others were found to be active against specific cancer cell lines like melanotic melanoma. tandfonline.com The mechanism of action for some indole-based compounds has been suggested to involve a dual inhibition of EGFR and CDK-2, indicating their potential for further development as anticancer agents. nih.gov

Table 4: Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cell Line(s) | Mechanism/Effect | Reference |

|---|---|---|---|

| 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles | HUH7 (liver), MCF7 (breast), HCT116 (colon) | Induction of apoptosis, comparable activity to 5-fluorouracil. | nih.gov |

| Pyrano[3,2-e]indole derivative (5a) | C32 (melanotic melanoma) | Antiproliferative activity. | tandfonline.com |

| Indole-chalcone hybrid | MCF7 (breast) | Potent cytotoxic activity, potential dual inhibition of EGFR and CDK-2. | nih.gov |

Potential as Folding Chaperones for Lysosomal Storage Diseases

A novel therapeutic application for derivatives of octahydro-1H-indole is their potential use as pharmacological chaperones for lysosomal storage diseases (LSDs). mdpi.com LSDs are often caused by mutations that lead to misfolding of lysosomal enzymes, resulting in their degradation and loss of function. rsc.org Pharmacological chaperones are small molecules that can bind to these mutant enzymes, stabilize their correct folding, and facilitate their transport to the lysosome, thereby restoring some level of enzyme activity. embopress.orgnih.gov

Specifically, chain-branched polyhydroxylated octahydro-1H-indoles, such as 3-ethyloctahydro-1H-indole-4,5,6-triols, have been synthesized and investigated for their ability to inhibit glycosidases. mdpi.comresearchgate.net These compounds are designed as sugar mimics and have shown potential as leads for the development of folding chaperones for LSDs like GM1 gangliosidosis and Morquio B disease, which are caused by mutations in the lysosomal β-galactosidase enzyme. mdpi.com The goal of this therapeutic approach is to use small molecule ligands to promote the correct folding of the mutant enzyme, preventing its degradation and allowing it to reach the lysosome where it can perform its function. mdpi.com

The affinity of these chaperone compounds for the enzyme is a critical factor; it should be sufficient to promote proper folding but not so high as to inhibit the enzyme's activity once in the lysosome. mdpi.com This emerging strategy of using pharmacological chaperones represents a promising therapeutic avenue for a number of LSDs. rsc.orgembopress.org

Table 5: Potential of Octahydro-1H-indole Derivatives as Pharmacological Chaperones

| Compound Class | Target Disease(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Chain-branched polyhydroxylated octahydro-1H-indoles | GM1 gangliosidosis, Morquio B disease | Act as pharmacological chaperones to promote correct folding of mutant lysosomal β-galactosidase. | mdpi.comresearchgate.net |

Conclusion

Occurrence and Biosynthesis in Biological Systems

Natural Occurrence and Derivation Pathways

The natural presence of 3-methyl-octahydro-1H-indole is not extensively reported. However, its unsaturated precursor, skatole, is a well-known natural product. Skatole is famously responsible for the characteristic odor of feces in mammals and birds. At lower concentrations, it contributes to the pleasant floral scent of some flowers, such as jasmine and orange blossoms.

Tryptophan Degradation in Animals:

In animals, the primary site for the degradation of tryptophan into indole (B1671886) derivatives is the gastrointestinal tract, specifically the large intestine, which harbors a dense and diverse microbial community. The anaerobic environment of the gut is conducive to the microbial fermentation of undigested dietary components, including amino acids like tryptophan.

The metabolic pathway from tryptophan to skatole is a multi-step process carried out by various gut bacteria:

Initial Conversion of Tryptophan: Gut microbes convert L-tryptophan into indole-3-acetic acid (IAA). This can occur through several intermediate pathways, including the indole-3-pyruvic acid and tryptamine (B22526) routes.

Formation of Skatole: Certain anaerobic bacteria, notably species from the genera Clostridium and Bacteroides, possess the enzymatic machinery to decarboxylate indole-3-acetic acid, yielding 3-methylindole (B30407) (skatole).

Following the microbial production of skatole in the gut, it is hypothesized that further microbial action could lead to the formation of this compound through the complete saturation of the indole ring. This would involve a series of reduction reactions.

Tryptophan Degradation in Plants:

In the plant kingdom, tryptophan serves as a crucial precursor for a vast array of secondary metabolites, most notably the phytohormone auxin (indole-3-acetic acid), which is vital for plant growth and development. Plants also synthesize various indole alkaloids. However, the degradation of tryptophan to skatole and its subsequent reduction to this compound is not considered a major or common metabolic pathway in plants.

Enzymatic Transformations Leading to Octahydroindole Structures

The specific enzymatic transformations that catalyze the complete reduction of the indole ring of skatole to form the octahydroindole structure of this compound have not been definitively characterized. The conversion would necessitate the enzymatic saturation of the bicyclic aromatic system of skatole.

This biochemical transformation would likely be catalyzed by a series of reductase enzymes . In the anaerobic environment of the gut, microbial reductases are abundant and play a critical role in various metabolic processes. These enzymes would utilize reducing equivalents, such as NADH or NADPH, to hydrogenate the double bonds within the indole ring of skatole.

The process would likely proceed through partially hydrogenated intermediates, such as dihydroindole and tetrahydroindole derivatives, before reaching the fully saturated octahydroindole structure. The identification and characterization of the specific microbial enzymes and the genes encoding them remain an area for future research.

Data Tables

Table 1: Chemical Compounds Mentioned in this Article

| Compound Name |

| This compound |

| 3-methylindole (Skatole) |

| L-tryptophan |

| Indole-3-acetic acid (IAA) |

| Indole-3-pyruvic acid |

| Tryptamine |

| Auxin |

| NADH |

| NADPH |

Table 2: Hypothesized Biosynthetic Pathway of this compound

| Step | Starting Material | Key Intermediate(s) | Product of Step | Biological System |

| 1 | L-tryptophan | Indole-3-pyruvic acid, Tryptamine | Indole-3-acetic acid (IAA) | Animal Gut Microbiota |

| 2 | Indole-3-acetic acid (IAA) | - | 3-methylindole (Skatole) | Animal Gut Microbiota |

| 3 (Hypothesized) | 3-methylindole (Skatole) | Partially reduced indole intermediates | This compound | Animal Gut Microbiota |

Q & A

Basic: What are the optimal synthetic routes for preparing 3-methyl-octahydro-1H-indole, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves catalytic hydrogenation of indole precursors or cyclization strategies. For example, iodine-catalyzed electrophilic substitutions (e.g., 10 mol% I₂ in MeCN at 40°C for 5 hours) can achieve yields >95% for saturated indole derivatives . Key parameters include:

- Catalyst selection : I₂ outperforms FeCl₃ or AlCl₃ in yield and reaction time (e.g., 98% yield with I₂ vs. 67% with FeCl₃) .

- Solvent system : Polar aprotic solvents (e.g., MeCN) enhance reaction efficiency by stabilizing intermediates .

- Temperature : Elevated temperatures (40–80°C) accelerate reaction kinetics but may require inert atmospheres to prevent oxidation .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts to literature. For example, methyl groups in saturated indoles resonate at δ 2.46–2.50 ppm (¹H) and 29–35 ppm (¹³C) .

- HRMS : Validate molecular ions (e.g., [M+H]⁺) with <2 ppm mass accuracy. Discrepancies >5 ppm suggest impurities .

- Chromatography : TLC (Rf ~0.5 in EtOAc/hexane) and HPLC (C18 column, 90:10 H₂O/MeCN) confirm homogeneity .

Advanced: How do substituent effects on the indole core influence physicochemical properties and reactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -CF₃, -CN): Increase metabolic stability but reduce solubility. For example, 4-(trifluoromethyl)benzyl derivatives show logP ~3.5 vs. ~2.6 for unsubstituted analogs .

- Steric hindrance : Bulky substituents (e.g., naphthyl) slow reaction rates but enhance selectivity in electrophilic substitutions .

- Hydrogen bonding : Hydroxy or amino groups improve aqueous solubility (e.g., 3-hydroxy derivatives show 2x solubility in PBS) .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange (e.g., ring-flipping in octahydroindoles) .

- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous couplings in crowded spectra .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (RMSD <0.3 ppm for ¹H) .

Advanced: How can catalytic systems be optimized for enantioselective synthesis of this compound?

Methodological Answer:

- Chiral ligands : BINAP or PyBox ligands with Pd/Cu catalysts achieve enantiomeric excess (ee) >90% in hydrogenation .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor asymmetric induction by reducing competing pathways .

- Additives : Brønsted acids (e.g., p-TsOH) improve catalyst turnover but require careful stoichiometry to avoid racemization .

Advanced: What methodologies assess the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinities (e.g., IC₅₀ values for kinase targets) .

- Cellular uptake : LC-MS quantifies intracellular concentrations after 24-hour exposure (e.g., Caco-2 permeability models) .

- In silico docking : Rosetta or AutoDock predict binding modes to receptors (e.g., GPCRs) with RMSD <2.0 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.